

Application Note: Measuring the Anti-inflammatory Effects of JTP-117968

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Compound of Interest

Compound Name: JTP-117968

Cat. No.: B15609576

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Introduction

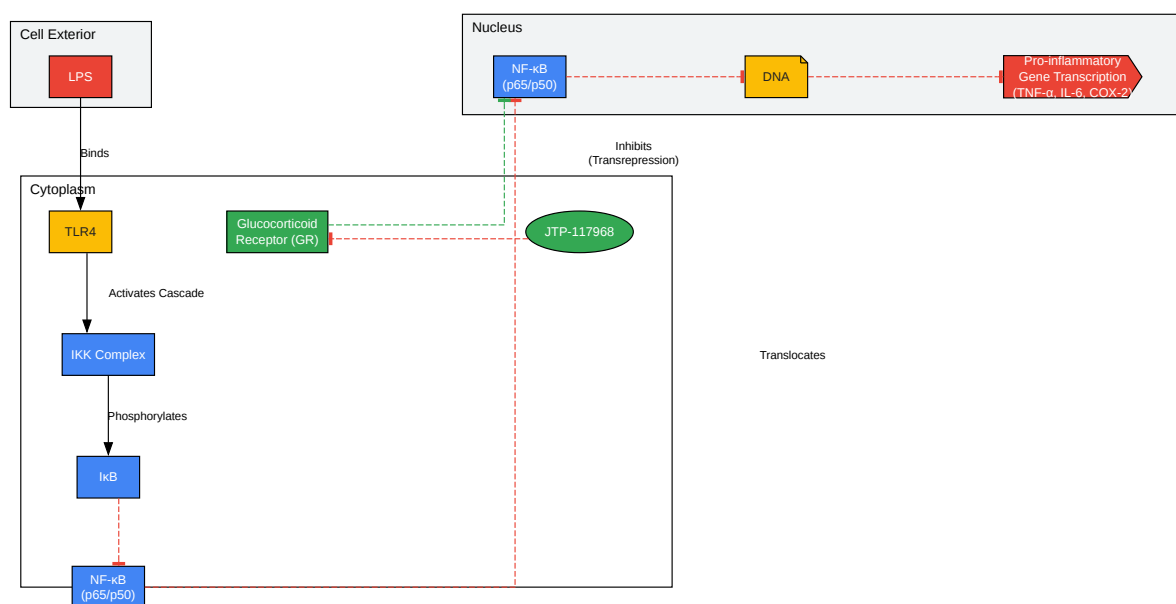
JTP-117968 is a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) designed to dissociate the anti-inflammatory effects of glucocorticoids from their associated side effects.[1][2] The therapeutic benefits of classic glucocorticoids are largely attributed to the transrepression (TR) of pro-inflammatory transcription factors, such as Nuclear Factor kappa B (NF-κB).[3][4] Conversely, many side effects are linked to the transactivation (TA) of other genes.[3][4] **JTP-117968** exhibits partial TR activity while having extremely low TA activity, making it a promising candidate for treating inflammatory diseases with a potentially improved safety profile.[2]

This document provides detailed protocols for assessing the anti-inflammatory properties of **JTP-117968** in a laboratory setting. The described in vitro assays focus on key events in the inflammatory cascade, including the production of pro-inflammatory cytokines and mediators, and the activation of the critical NF-κB signaling pathway.

Key Inflammatory Signaling Pathway & Experimental Overview

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This initiates a downstream signaling cascade involving MAPKs and the IKK complex, which ultimately leads to the phosphorylation and degradation of IκB proteins.[5][6] This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus

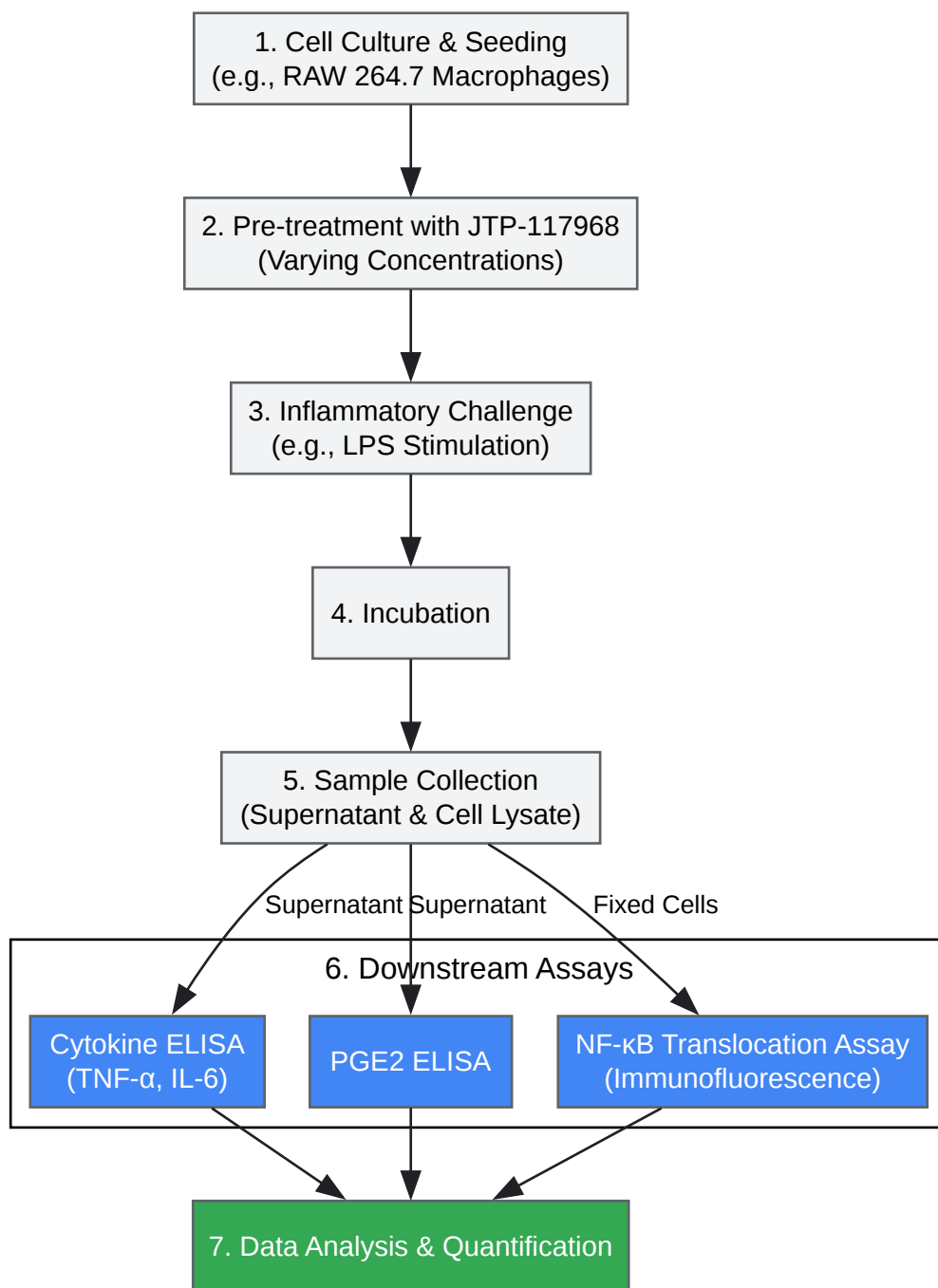
and drive the transcription of pro-inflammatory genes, including those for TNF- α , IL-6, and COX-2.[7][8] **JTP-117968**, by activating the glucocorticoid receptor (GR), interferes with this process, primarily by inhibiting the transcriptional activity of NF- κ B.[4]



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Caption: JTP-117968 mediated inhibition of the NF- κ B signaling pathway.

The general workflow for evaluating **JTP-117968** involves stimulating an appropriate cell line with LPS to induce an inflammatory response, followed by treatment with the compound and subsequent measurement of key inflammatory markers.



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Caption: General experimental workflow for assessing **JTP-117968** efficacy.

Experimental Protocols

Protocol 1: LPS-Induced Inflammation in Macrophage Cell Culture

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages or THP-1 human monocytes using LPS.

Materials:

- RAW 264.7 or THP-1 cells
- DMEM or RPMI-1640 medium, respectively
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **JTP-117968**
- DMSO (vehicle control)
- Sterile multi-well plates (6-well, 24-well, or 96-well)

Procedure:

- **Cell Culture:** Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. For THP-1 monocytes, add 10-50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours to differentiate them into adherent macrophage-like cells, followed by a 24-hour rest period in fresh, PMA-free medium.
- **Seeding:** Seed the cells into multi-well plates at a density that will result in 80-90% confluency at the time of the experiment (e.g., 2.5×10^5 cells/mL for RAW 264.7 in a 24-well plate). Allow cells to adhere overnight.

- Pre-treatment: Prepare serial dilutions of **JTP-117968** in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and replace it with medium containing the desired concentrations of **JTP-117968** or vehicle (DMSO).
- Incubation: Incubate the cells with the compound for 1-2 hours.
- Inflammatory Stimulation: Add LPS to each well to a final concentration of 100-1000 ng/mL to induce inflammation.[\[9\]](#)[\[10\]](#) Include a negative control group with no LPS stimulation.
- Final Incubation: Incubate the plates for a period appropriate for the downstream assay (e.g., 6 hours for TNF- α mRNA, 18-24 hours for cytokine protein secretion).[\[11\]](#)
- Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine and PGE2 analysis. The remaining cells can be washed with PBS and either lysed for protein extraction or fixed for immunofluorescence staining.

Protocol 2: Quantification of TNF- α and IL-6 by ELISA

This protocol outlines the measurement of secreted pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Cell culture supernatant (from Protocol 1)
- Commercially available ELISA kits for mouse/human TNF- α and IL-6
- Microplate reader capable of measuring absorbance at 450 nm[\[12\]](#)

Procedure:

- Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[\[12\]](#)
- Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
 - Adding standards and samples to a microplate pre-coated with a capture antibody.

- Incubating to allow the cytokine to bind.
- Washing the plate, then adding a detection antibody.
- Incubating, washing, and then adding an enzyme conjugate (e.g., HRP-conjugate).[13]
- Incubating, washing, and adding a substrate solution (e.g., TMB) to produce a colorimetric signal.[12]
- Stopping the reaction with a stop solution and reading the absorbance at 450 nm.[12]
- Data Analysis: Calculate the concentration of each cytokine in the samples by plotting a standard curve and interpolating the sample absorbance values.

Protocol 3: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA

This protocol measures the production of PGE2, a key mediator of inflammation synthesized by COX enzymes.

Materials:

- Cell culture supernatant (from Protocol 1)
- Commercially available competitive ELISA kit for PGE2[12][13]
- Microplate reader

Procedure:

- Kit Preparation: Prepare reagents, standards, and samples as per the kit manufacturer's instructions.
- Assay: Execute the competitive ELISA protocol. This assay format is inversely proportional to the amount of PGE2 in the sample.[13] Key steps include:
 - Adding standards and samples to wells coated with a capture antibody.

- Adding a fixed amount of HRP-labeled PGE2, which competes with the sample PGE2 for antibody binding sites.
- Incubating, washing, and adding a substrate to generate a signal.
- Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[\[13\]](#) Calculate the PGE2 concentrations by referring to the standard curve.

Protocol 4: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

This imaging-based assay directly visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[\[7\]](#)[\[14\]](#)

Materials:

- Cells cultured on glass coverslips or in imaging-compatible plates (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) for fixation
- 0.1-0.25% Triton X-100 in PBS for permeabilization
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against NF-κB p65
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope or High-Content Imaging System

Procedure:

- **Cell Fixation:** After the LPS stimulation period (typically 30-60 minutes for peak translocation), wash the cells twice with ice-cold PBS.^[7] Fix the cells with 4% PFA for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS. Permeabilize the cell membranes with Triton X-100 for 10 minutes.
- **Blocking:** Wash again with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary anti-p65 antibody in blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- **Nuclear Staining:** Wash three times with PBS. Add DAPI solution to stain the nuclei for 5-10 minutes.
- **Imaging:** Wash a final three times with PBS and mount the coverslips or image the plate directly using a fluorescence microscope.
- **Quantification:** Capture images of the DAPI (blue) and p65 (e.g., green) channels. Quantify translocation by measuring the fluorescence intensity of p65 inside the nucleus (defined by the DAPI stain) versus the cytoplasm. An increase in the nuclear-to-cytoplasmic intensity ratio indicates NF-κB activation.^[14]

Data Presentation

Quantitative data should be presented clearly to allow for easy comparison between treatment groups. Data are typically expressed as mean \pm standard deviation (SD) or standard error of the mean (SEM).

Table 1: Effect of **JTP-117968** on LPS-Induced Cytokine Production

Treatment Group	TNF- α (pg/mL)	IL-6 (pg/mL)
Vehicle (No LPS)	15.2 \pm 4.5	9.8 \pm 3.1
Vehicle + LPS (100 ng/mL)	2450.6 \pm 180.3	1890.4 \pm 155.7
JTP-117968 (10 nM) + LPS	1642.1 \pm 135.2	1255.3 \pm 110.9
JTP-117968 (100 nM) + LPS	875.4 \pm 98.6	680.1 \pm 75.4
JTP-117968 (1000 nM) + LPS	310.8 \pm 45.1	250.7 \pm 33.8

Table 2: Effect of **JTP-117968** on LPS-Induced PGE2 Production

Treatment Group	PGE2 (pg/mL)
Vehicle (No LPS)	45.5 \pm 8.9
Vehicle + LPS (100 ng/mL)	850.2 \pm 76.4
JTP-117968 (10 nM) + LPS	610.7 \pm 55.1
JTP-117968 (100 nM) + LPS	325.3 \pm 41.8
JTP-117968 (1000 nM) + LPS	115.9 \pm 20.3

Table 3: Quantification of NF- κ B p65 Nuclear Translocation

Treatment Group	Nuclear/Cytoplasmic Fluorescence Ratio
Vehicle (No LPS)	0.45 \pm 0.08
Vehicle + LPS (100 ng/mL)	2.85 \pm 0.21
JTP-117968 (100 nM) + LPS	1.31 \pm 0.15
JTP-117968 (1000 nM) + LPS	0.75 \pm 0.11

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